

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS number 708273-57-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone

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An In-depth Technical Guide to **4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone** (CAS: 708273-57-8)

Introduction: Elucidating the Role of a Key Synthetic Intermediate

4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone, identified by CAS Number 708273-57-8, is a heterocyclic compound of significant interest within the pharmaceutical synthesis landscape.^{[1][2][3][4]} While not an active pharmaceutical ingredient (API) itself, its molecular architecture makes it a crucial building block and key intermediate in the synthesis of complex therapeutic agents. Its structure, featuring a tertiary alcohol on a cyclohexanone ring and a methoxypyridine moiety, presents a unique combination of functional groups that are pivotal for constructing more elaborate molecular frameworks. This guide provides a comprehensive technical overview of its properties, a validated synthetic approach, analytical characterization, and its critical application in drug discovery, with a particular focus on its role in the synthesis of Apixaban intermediates.^{[5][6][7][8]}

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reaction optimization, and purification. These properties have been compiled from various chemical data providers and are summarized below.

Property	Value	Source(s)
CAS Number	708273-57-8	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₅ NO ₃	[1] [2] [3]
Molecular Weight	221.25 g/mol	[2] [3] [9]
IUPAC Name	4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexan-1-one	[4] [10]
Appearance	Solid (typically white)	[11]
Boiling Point	389.6 °C at 760 mmHg	[2] [9] [12]
Density	~1.23 g/cm ³	[2] [9] [12]
Polar Surface Area	59.42 Å ²	[1]
InChI Key	VQZVMRZEBPGSFQ-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	COC1=NC=C(C=C1)C2(CCC(=O)CC2)O	[1] [2]

Synthesis Pathway and Mechanistic Considerations

The synthesis of **4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone** is a classic example of nucleophilic addition to a carbonyl group. A robust and scalable method involves the Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic synthesis.

Causality of Experimental Design: The chosen pathway utilizes commercially available starting materials: 3-bromo-6-methoxypyridine and 1,4-cyclohexanedione. The Grignard reagent is prepared from the bromopyridine derivative. The causality here is that the magnesium inserts into the carbon-bromine bond, reversing the polarity (umpolung) of the pyridinyl carbon, turning it from an electrophilic to a highly nucleophilic center. This potent nucleophile is then capable of attacking one of the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The use of a single equivalent of the Grignard reagent is critical for achieving mono-addition; an excess would lead to a di-addition byproduct. The reaction is conducted under anhydrous conditions

(using dry THF) because Grignard reagents are highly basic and will be quenched by protic solvents like water. The final acidic workup serves to neutralize the magnesium alkoxide intermediate, protonating it to form the desired tertiary alcohol.

Detailed Synthesis Protocol

Step 1: Preparation of 3-(6-Methoxypyridin-3-yl)magnesium bromide (Grignard Reagent)

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.1 eq).
- Add a small crystal of iodine to initiate the reaction.
- Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
- Dissolve 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and add it to the dropping funnel.
- Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.
- Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1,4-Cyclohexanedione

- In a separate flame-dried flask under nitrogen, dissolve 1,4-cyclohexanedione (1.2 eq) in anhydrous THF.
- Cool this solution to 0 °C using an ice bath.
- Slowly add the prepared Grignard reagent from Step 1 to the cooled solution of 1,4-cyclohexanedione via cannula or dropping funnel. The causality for cooling is to control the

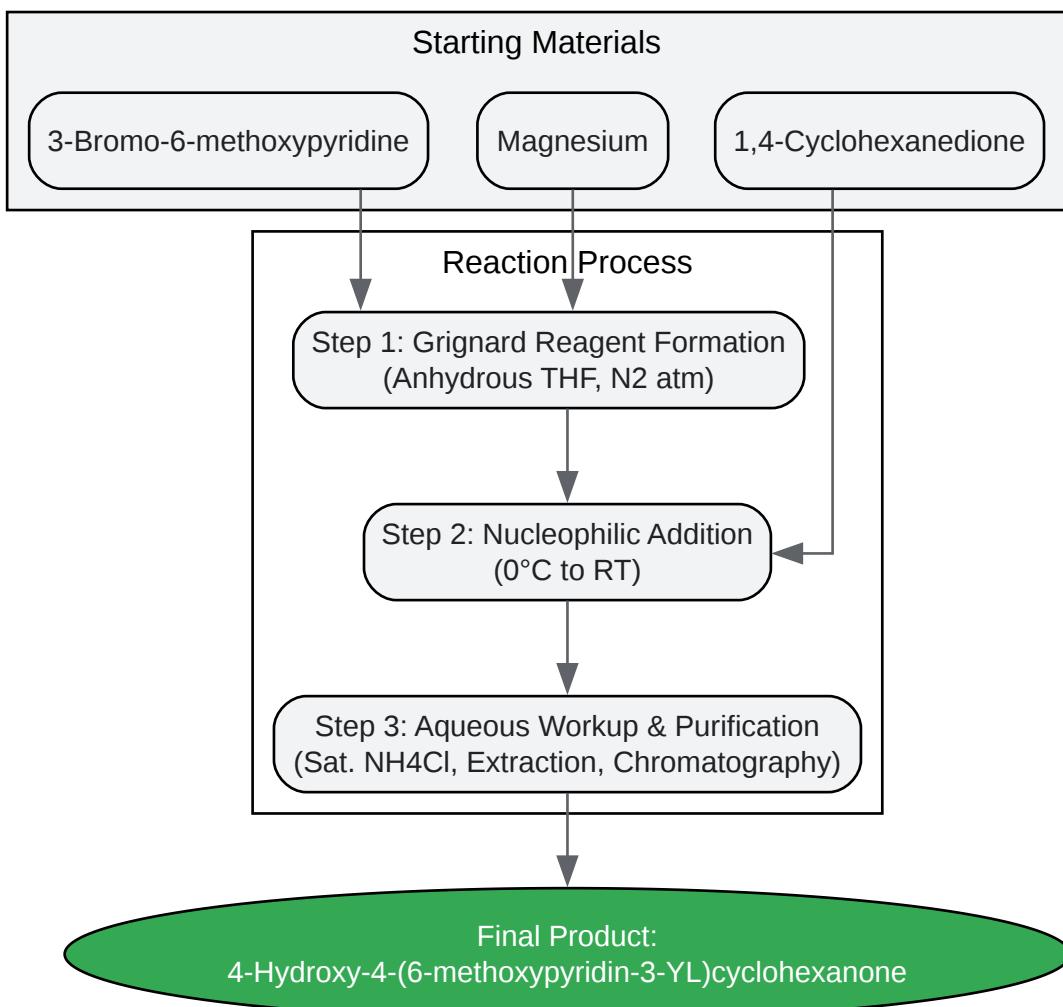
exothermicity of the addition reaction and minimize side reactions.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

Step 3: Workup and Purification

- Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acidic workup that protonates the alkoxide and neutralizes any unreacted Grignard reagent without using strong acids that could cause degradation.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by column chromatography on silica gel or recrystallization to obtain pure **4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone**.

Synthesis Workflow Diagram



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Caption: Grignard-based synthesis of the target compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. While specific spectra from literature are sparse, the expected results can be predicted based on the molecular structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the cyclohexanone ring (which will likely appear as complex multiplets due to their diastereotopic

nature), a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton that is exchangeable with D₂O.

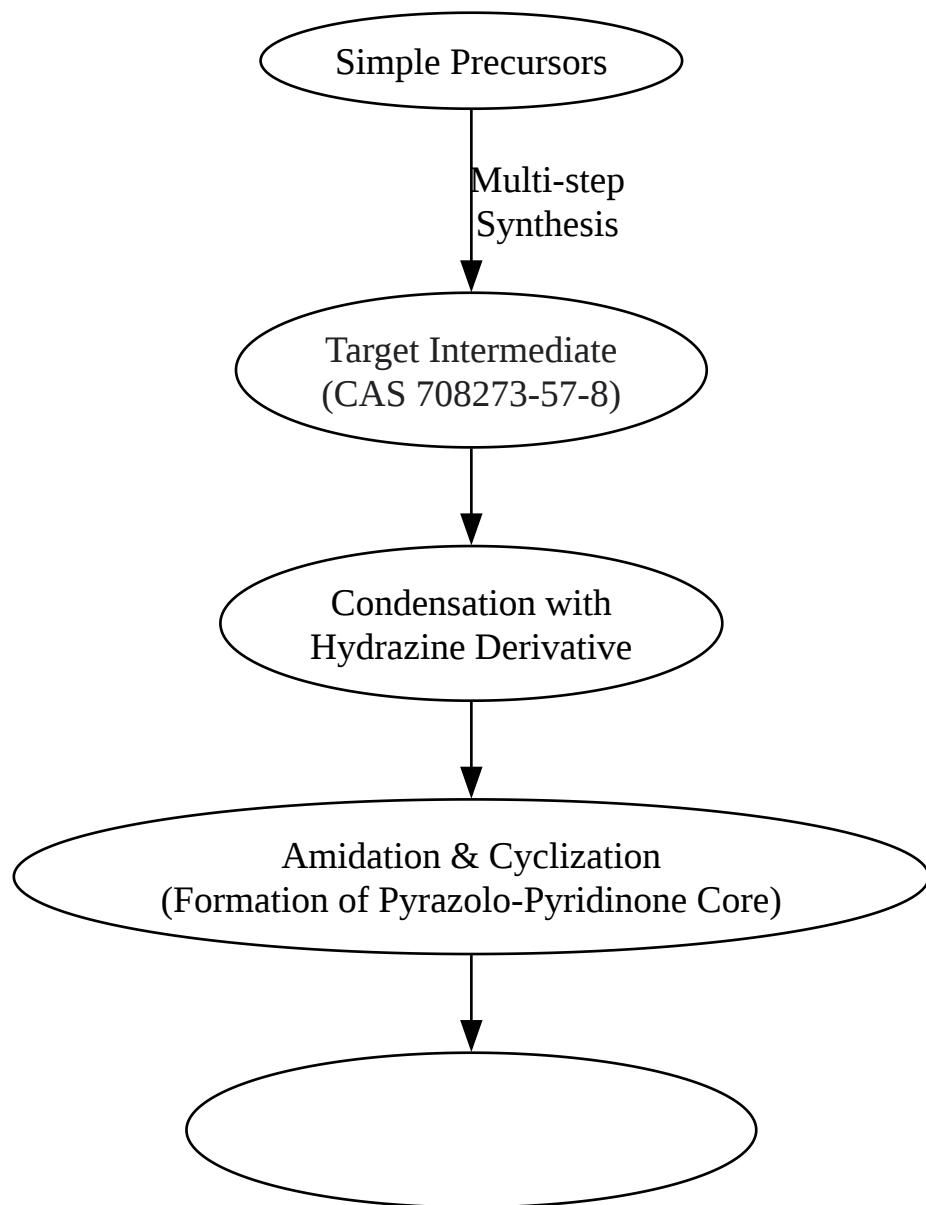
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the ketone carbonyl carbon (~200-210 ppm), signals for the aromatic carbons of the pyridine ring, a signal for the quaternary carbon bearing the hydroxyl group, signals for the four methylene carbons in the cyclohexanone ring, and a signal for the methoxy carbon.
- MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 222.1.[13]
- IR (Infrared Spectroscopy): Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, a sharp, strong peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and various peaks in the 1600-1400 cm⁻¹ region for the aromatic C=C and C=N stretching vibrations.[13][14]

Application in Drug Discovery: An Intermediate for Apixaban

The primary value of **4-hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone** lies in its utility as a precursor in multi-step syntheses of APIs. It is notably referenced in methodologies related to the synthesis of Apixaban, a potent, direct factor Xa inhibitor used as an anticoagulant.[6] Patent literature outlines synthetic routes where intermediates with a similar core structure are essential for building the complex pyrazolo-pyridinone scaffold of Apixaban.[5][7][8][15]

The compound serves as a linchpin, bringing together the pyridinyl moiety and a functionalized cyclic ketone. The ketone and hydroxyl groups are reaction handles for subsequent transformations, such as condensation with hydrazines to form the pyrazole ring and subsequent amidation and cyclization steps to complete the final API structure.

Role in a Generalized Apixaban Synthesis



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- To cite this document: BenchChem. [4-Hydroxy-4-(6-methoxypyridin-3-YL)cyclohexanone CAS number 708273-57-8]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443250#4-hydroxy-4-6-methoxypyridin-3-yl-cyclohexanone-cas-number-708273-57-8]

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